4,6-difluoro-7-methyl-1H-indole
Description
Significance of the Indole (B1671886) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research
The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural unit in the landscape of organic and medicinal chemistry. wikipedia.orgnih.gov Its prevalence in nature and its versatility in synthesis have established it as a critical component in the development of new chemical entities.
Ubiquity and Structural Prominence in Natural Products and Synthetic Compounds
The indole scaffold is a recurring motif in a multitude of natural products, demonstrating its evolutionary selection for biological function. everant.orgmdpi.com It forms the core of the essential amino acid tryptophan and is consequently found in numerous peptides and proteins. wikipedia.orgmdpi.com Furthermore, it is the structural basis for a wide range of alkaloids, neurotransmitters, and hormones. wikipedia.orgnumberanalytics.com Compounds like serotonin (B10506), a key neurotransmitter regulating mood and appetite, and melatonin, the hormone that governs sleep-wake cycles, are prominent examples of biologically vital indole derivatives. wikipedia.org
Beyond its role in fundamental biochemistry, the indole nucleus is present in complex alkaloids isolated from plants, fungi, and marine organisms, many of which exhibit potent pharmacological activities. mdpi.comnumberanalytics.comnih.gov For instance, vinblastine (B1199706) and vincristine (B1662923) are indole alkaloids derived from the Madagascar periwinkle and are used as anticancer agents. numberanalytics.com Similarly, physostigmine, an alkaloid from the Calabar bean, has been used in the treatment of various medical conditions. nih.gov The structural diversity extends to synthetic compounds, where the indole ring is a common feature in pharmaceuticals, agrochemicals, and materials science. researchgate.netopenmedicinalchemistryjournal.com
Table 1: Examples of Indole-Containing Natural and Synthetic Compounds
| Compound Name | Class | Source/Application |
|---|---|---|
| Tryptophan | Amino Acid | Essential component of proteins. wikipedia.org |
| Serotonin | Neurotransmitter | Found in animals, regulates mood. wikipedia.org |
| Melatonin | Hormone | Regulates sleep-wake cycles. wikipedia.org |
| Vinblastine | Indole Alkaloid | Natural product, used in cancer therapy. numberanalytics.com |
| Indomethacin | Synthetic Drug | Non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgmdpi.com |
| Gramine | Indole Alkaloid | Natural product, used as a synthetic intermediate. wikipedia.orgeverant.org |
| Auxin (Indole-3-acetic acid) | Plant Hormone | Regulates plant growth. wikipedia.org |
Indole as a Privileged Scaffold in Advanced Molecular Design and Chemical Synthesis
The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. mdpi.com The indole nucleus is a quintessential example of such a scaffold. numberanalytics.commdpi.comresearchgate.net Its widespread presence in FDA-approved drugs underscores its therapeutic relevance and versatility. mdpi.comnih.gov The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to serve as a versatile anchor for binding to diverse protein receptors and enzymes. mdpi.commdpi.com
In drug discovery, the indole core is frequently used as a starting point for the design of new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders. wikipedia.orgmdpi.comresearchgate.net Medicinal chemists exploit the indole ring's reactivity, particularly at the C3 position, to introduce a variety of substituents and build molecular complexity, thereby optimizing potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov The development of numerous synthetic methodologies, such as the Fischer, Bartoli, and Larock indole syntheses, provides chemists with powerful tools to construct highly functionalized indole derivatives for biological screening. wikipedia.orgnih.gov
Table 2: Examples of FDA-Approved Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
|---|---|---|
| Indomethacin | Anti-inflammatory | COX-1 and COX-2 inhibitor. mdpi.com |
| Sumatriptan | Antimigraine | 5-HT1D and 5-HT1B receptor agonist. researchgate.net |
| Ondansetron | Antiemetic | 5-HT3 receptor antagonist. nih.gov |
| Pindolol | Antihypertensive | Non-selective beta-blocker. wikipedia.orgnih.gov |
| Vilazodone | Antidepressant | Serotonin transporter inhibitor and 5-HT1A receptor partial agonist. nih.gov |
| Carvedilol | Cardiovascular | Non-selective beta/alpha-1 blocker. nih.gov |
| Sunitinib | Anticancer | Receptor tyrosine kinase inhibitor. researchgate.net |
The Strategic Role of Fluorine in Modulating Molecular Properties for Academic Exploration
The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical research to modulate their physical, chemical, and biological properties. tcichemicals.comyoutube.com Although rare in naturally occurring organic compounds, fluorine's unique characteristics make it a valuable tool for fine-tuning molecular behavior. tcichemicals.com
Electronic and Steric Effects of Fluorine Substitution on Aromatic Systems
Sterically, fluorine is relatively small, with a van der Waals radius that is only slightly larger than that of hydrogen. mdpi.com This allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without causing significant steric perturbation at a receptor binding site. mdpi.com This combination of a strong electronic influence with minimal steric bulk is a key reason for its strategic use in molecular design. The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com
Table 3: Comparative Properties of Hydrogen and Fluorine
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Atomic Radius (pm) | 53 | 42 |
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| C-X Bond Dissociation Energy (kJ/mol) | C-H: ~414 | C-F: ~485 |
Data sourced from multiple references. mdpi.comschoolmykids.comresearchgate.netmaterial-properties.org
Fluorinated Organic Compounds as Essential Building Blocks and Probes in Advanced Chemical Research
Fluorinated organic compounds serve as crucial building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. tcichemicals.comalfa-chemistry.comenamine.net The incorporation of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. youtube.com A wide variety of fluorinated starting materials are commercially available, enabling chemists to introduce fluorine or fluorinated groups at specific positions in a target molecule. alfa-chemistry.comossila.com
These building blocks range from simple fluoroaromatics and fluoroalkanes to more complex fluorinated heterocycles. alfa-chemistry.comenamine.net Reagents for electrophilic fluorination (e.g., Selectfluor) and nucleophilic fluorination (e.g., DAST) provide versatile methods for incorporating fluorine into diverse molecular scaffolds. tcichemicals.comyoutube.com Furthermore, the fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net This allows ¹⁹F NMR to be used as a powerful tool to probe molecular interactions and conformations in a biological environment without background interference. researchgate.net
Table 4: Examples of Fluorinated Building Blocks and Their Applications
| Building Block Type | Example(s) | Typical Application in Synthesis |
|---|---|---|
| Fluoroaromatics | 2-Fluorobiphenyl, Pentafluorobenzoic acid | Synthesis of pharmaceuticals and materials. ossila.com |
| Fluoroalkanes | Trifluoromethyl iodide, Ethyl trifluoroacetate | Introduction of trifluoromethyl groups. enamine.net |
| Fluorinated Heterocycles | 5-Bromo-2-fluoropyrimidine, Fluorinated Indoles | Construction of bioactive heterocyclic compounds. alfa-chemistry.comossila.com |
| Fluorinating Reagents | DAST, Selectfluor | Nucleophilic and electrophilic fluorination reactions. tcichemicals.comyoutube.com |
Contextualizing 4,6-Difluoro-7-methyl-1H-indole within Substituted Indole Chemistry
The compound this compound represents a specific convergence of the structural features discussed above. It is a member of the substituted indole family, which is a cornerstone of medicinal chemistry. The placement of substituents on the indole core is a critical strategy for modulating biological activity.
In this particular molecule, the indole scaffold is modified in three key positions. The two fluorine atoms at positions 4 and 6 are expected to significantly alter the electronic landscape of the benzene ring. Their strong electron-withdrawing nature would decrease the electron density of the aromatic system, potentially influencing the indole's reactivity, pKa, and its interaction with biological targets. For instance, related difluoroindazoles exhibit distinct shifts in their NMR spectra due to the influence of the fluorine atoms. researchgate.net
Rationale for Specific Fluorination and Methylation Patterns on the Indole Core
The precise placement of fluorine and methyl substituents on the indole ring is a critical aspect of modern medicinal chemistry, driven by the desire to fine-tune molecular properties for optimal biological activity. The "this compound" substitution pattern is a prime example of this rational design approach, where each substituent is strategically positioned to impart specific characteristics to the molecule.
The rationale for this specific substitution pattern can be broken down as follows:
Fluorination at the 4- and 6-positions: The introduction of fluorine atoms at these positions on the benzene portion of the indole ring significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can impact the molecule's reactivity and its ability to participate in charge-transfer interactions. This can be particularly important for the development of novel organic electronic materials. In a medicinal chemistry context, difluorination can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.
Methylation at the 7-position: The presence of a methyl group at the 7-position, adjacent to the indole nitrogen, introduces a steric and electronic perturbation. This can influence the conformation of the molecule and its interaction with biological targets. The methyl group can also serve as a lipophilic handle, potentially improving the molecule's ability to cross cell membranes. Furthermore, the 7-position is often a site of metabolic modification, and its methylation can prevent unwanted degradation, thereby prolonging the compound's duration of action. 7-Methylindole itself is a known building block in the synthesis of pharmaceuticals and agricultural chemicals. wikipedia.org
The combination of these substitutions in "this compound" creates a unique molecular entity with a distinct set of properties that are not present in the parent indole or its singly substituted analogues. This strategic functionalization is aimed at creating molecules with enhanced potency, selectivity, and pharmacokinetic properties.
| Substituent | Position | Rationale for Inclusion | Potential Effects |
| Fluorine | 4 | Electronic modulation, metabolic blocking | Increased metabolic stability, altered receptor binding affinity |
| Fluorine | 6 | Electronic modulation, metabolic blocking | Enhanced membrane permeability, modified electronic properties |
| Methyl | 7 | Steric influence, lipophilic enhancement, metabolic blocking | Improved pharmacokinetic profile, altered conformational preference |
Research Gaps and Opportunities in the Study of Polyfluorinated and Methylated Indoles
Despite the significant interest in fluorinated and methylated indoles, there remain considerable research gaps and opportunities, particularly in the study of polysubstituted derivatives like "this compound".
One of the primary research gaps is the limited availability of efficient and regioselective synthetic methods for the preparation of these complex molecules. While numerous methods exist for the synthesis of monosubstituted indoles, the controlled introduction of multiple, distinct substituents onto the indole core remains a significant challenge. acs.orgorgsyn.org The development of novel synthetic strategies, potentially leveraging advances in transition-metal-catalyzed C-H functionalization, would open up new avenues for the exploration of this chemical space. acs.orgacs.org
Furthermore, the exploration of the material science applications of polyfluorinated and methylated indoles is still in its infancy. The unique electronic properties imparted by multiple fluorine substituents suggest that these compounds could be valuable components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research into the solid-state properties, such as crystal packing and charge transport, of compounds like "this compound" could uncover novel and valuable applications.
Finally, the potential of these compounds as probes for studying biological systems is an underexplored area. The fluorine atoms can be used as reporters for 19F NMR studies, allowing for the investigation of protein-ligand interactions and in vivo imaging.
| Research Area | Identified Gap | Potential Opportunity |
| Synthetic Chemistry | Limited regioselective methods for polysubstitution. | Development of novel C-H functionalization strategies for efficient synthesis. |
| Medicinal Chemistry | Lack of comprehensive SAR data for polysubstituted indoles. | Systematic evaluation of substituent effects to guide rational drug design. |
| Materials Science | Underexplored potential in organic electronics. | Investigation of solid-state properties for applications in OLEDs and OPVs. |
| Chemical Biology | Untapped utility as biological probes. | Utilization of 19F as an NMR reporter for in vitro and in vivo studies. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHADUUDNYFRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1F)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of the indole (B1671886) core, which forms the chromophore of 4,6-difluoro-7-methyl-1H-indole, is characterized by two primary π-π* electronic transitions, designated as ¹La and ¹Lb. nih.gov These transitions arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The ¹Lb transition typically appears at shorter wavelengths with distinct vibronic structures, whereas the ¹La transition is at longer wavelengths, is more intense, and is highly sensitive to the polarity of the solvent. nih.govcore.ac.uk
The substitution pattern on the indole ring significantly influences the energies of these transitions and, consequently, the absorption maxima (λmax). The introduction of substituents like fluorine and methyl groups on the benzene (B151609) portion of the indole ring in this compound is expected to modulate its UV-Vis absorption profile.
Research Findings:
Effect of Substitution : Studies on various substituted indoles have demonstrated that both electron-donating and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. core.ac.uk The fluorine atoms at positions 4 and 6, being electronegative, and the methyl group at position 7, being electron-donating, will collectively influence the electronic distribution within the chromophore. Computational studies on substituted indoles indicate that even small substitutions on the six-membered ring can have a significant effect on the ground and excited state electronic structure. chemrxiv.org
Positional Influence : The location of substituents is critical. For instance, substitution at the 4-position of the indole ring has been shown to be particularly effective in producing a red-shifted absorption spectrum. nih.gov In this compound, the fluorine at the 4-position is therefore expected to play a key role in its spectral properties.
Chromophore Analysis : The indole moiety itself is the fundamental chromophore. A computational study on nitroindoles confirmed that aromatic nitro compounds are strong chromophores, and their formation can be identified through techniques like UHPLC-HESI-HRMS coupled with a photodiode array detector. nih.gov While not a nitroindole, the analysis of this compound would similarly focus on the perturbation of the indole chromophore's electronic structure by its specific substituents.
While specific λmax values for this compound are not documented in the searched literature, a comparative table of related indole compounds provides context for the expected absorption range.
Table 1: UV-Vis Absorption Data for Selected Indole Derivatives
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Indole | 270 | --- |
| 2-Methyl-1H-indole | 270-290 (approx.) | --- |
| External BN Indole I | 282 | --- |
| Fused BN Indole II | 292 | --- |
Data sourced from references acs.orgnist.gov.
This interactive table allows for a comparison of the absorption maxima of different indole derivatives.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a crystal structure would reveal the planarity of the indole ring and the specific spatial orientation of the fluoro and methyl substituents.
Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions are fundamental to the material's physical properties.
Research Findings:
Molecular Geometry : The molecular structures of numerous indole derivatives have been confirmed by X-ray diffraction. mdpi.comnih.gov In a related fluorinated structure, 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole, the indole moiety was found to be essentially planar. researchgate.net It is highly probable that the bicyclic core of this compound would also be planar.
Intermolecular Interactions : The crystal packing of substituted indoles is often stabilized by a network of weak intermolecular forces. mdpi.comrsc.org For this compound, the following interactions are expected:
N–H···π Hydrogen Bonds : The N–H group of the indole ring can act as a hydrogen bond donor.
C–H···π Interactions : Aromatic C–H bonds can interact with the electron-rich π-system of adjacent indole rings. nih.gov
Fluorine-Mediated Interactions : The presence of fluorine atoms introduces the possibility of specific interactions such as C–H···F hydrogen bonds and potentially C–F···F–C contacts. researchgate.netrsc.org Studies on fluorinated organic compounds have shown that while the fluorine atom is a weak hydrogen bond acceptor, these interactions can be numerous and collectively play a significant role in the crystal packing. mdpi.com In the crystal structure of a trifluoromethyl-substituted indole derivative, short intramolecular C—H⋯F contacts were observed. nih.gov
Although a specific crystal structure for this compound is not available in the searched databases, the table below presents crystallographic data for a related substituted indole, illustrating the type of information obtained from such an analysis.
Table 2: Representative Crystallographic Data for a Substituted Indole Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] | C₂₆H₂₁F₃N₂ | Monoclinic | P2₁/c | 10.0033 | 12.9427 | 16.2699 | 102.571 | 2055.96 | 4 |
Data sourced from reference nih.gov.
This interactive table showcases typical crystallographic parameters for a complex indole derivative.
Computational and Theoretical Investigations of 4,6 Difluoro 7 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties that are often difficult or impossible to measure directly. For a substituted indole (B1671886) like 4,6-difluoro-7-methyl-1H-indole, these methods can elucidate the electronic effects of the fluorine and methyl substituents on the indole core.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry, total energy, and vibrational frequencies of molecules. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netnih.gov
These calculations would reveal how the substituents distort the indole ring from its ideal planar geometry. The total energy value provides a measure of the molecule's thermodynamic stability. Furthermore, DFT can simulate spectroscopic parameters. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the molecule's infrared (IR) spectrum, which can be compared with experimental data for structural validation. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information on the molecule's excited states. researchgate.netnih.gov
Table 1: Representative Predicted Geometrical Parameters for an Indole Ring using DFT (Note: This is an illustrative table based on general indole structures. Specific values for this compound would require dedicated calculations.)
| Parameter | Predicted Value |
| N1-C2 Bond Length | ~1.37 Å |
| C2-C3 Bond Length | ~1.38 Å |
| C8-C9 Bond Length | ~1.40 Å |
| C4-F Bond Length | ~1.35 Å |
| C6-F Bond Length | ~1.35 Å |
| C7-C(Methyl) Bond Length | ~1.51 Å |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for energetic and structural predictions, albeit at a significantly greater computational expense. nih.gov These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more economical DFT methods. They are particularly valuable for calculating precise reaction energies, activation barriers, and non-covalent interaction energies, which are critical for understanding reaction mechanisms and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com
Table 2: Representative FMO Data for a Substituted Indole (Note: These are illustrative values. Specific values for this compound require dedicated calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.85 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. Red colors typically denote electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
For this compound, an MEP map would clearly show the electron-rich nature of the pyrrole (B145914) ring, particularly at the C3 position, a common site for electrophilic substitution in indoles. ic.ac.uk The map would also visualize the strong negative potential around the highly electronegative fluorine atoms and a region of positive potential near the N-H proton, highlighting its acidic character. nih.gov
Investigation of Substituent Effects on Indole Core Reactivity
The identity and position of substituents on the indole ring dramatically influence its electronic properties and, consequently, its chemical reactivity.
The indole scaffold is an aromatic system. The introduction of substituents can modulate this aromaticity and the electron density distribution across the bicyclic structure.
Fluorine Atoms: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through the sigma bond (inductive effect). However, it can also act as a weak pi-donating group through its lone pairs (resonance effect). In aromatic systems like indole, the inductive effect typically dominates. The two fluorine atoms at positions 4 and 6 would significantly decrease the electron density of the benzene (B151609) ring portion of the indole core. acs.orgacs.org
Methyl Group: The methyl group at the C7 position is a weak electron-donating group through an inductive effect and hyperconjugation. mdpi.com It pushes electron density into the benzene ring, partially counteracting the withdrawing effect of the fluorine atoms. mdpi.com
Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions
The regioselectivity of chemical reactions involving substituted indoles is a critical aspect of their chemistry, determining the position at which a reagent will attack the molecule. In this compound, the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group creates a unique electronic landscape that governs its reactivity.
Electrophilic Aromatic Substitution (EAS): The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, the substituents on the benzene ring significantly modulate this reactivity. The two fluorine atoms at positions 4 and 6 are strongly electron-withdrawing through the inductive effect, which deactivates the benzene ring towards electrophilic attack. Conversely, the methyl group at position 7 is weakly electron-donating. Computational methods like the RegioSQM, which calculates proton affinities to predict reactive sites, can be employed to determine the most nucleophilic carbon atom. rsc.orgnih.gov For this compound, the C3 position of the pyrrole ring is predicted to remain the most favorable site for electrophilic attack due to its inherent high electron density, which outweighs the deactivating effects on the benzenoid ring. The C2 position is a secondary site, while the C5 position is the least deactivated site on the benzene ring and could be a potential site for reaction under forcing conditions.
Nucleophilic Reactions: While indoles are typically not reactive towards nucleophiles, the presence of strongly electron-withdrawing groups can render the ring susceptible to nucleophilic attack. nih.gov In particular, the formation of indolynes can serve as a powerful method for the functionalization of the indole core via nucleophilic addition. nih.gov For this compound, nucleophilic aromatic substitution (SNAAr) is unlikely without a leaving group at an activated position. However, computational models based on distortion energies can predict the regioselectivity of nucleophilic additions to related indolyne intermediates. nih.gov These studies suggest that the regioselectivity is controlled by the relative ease of distorting the aryne into the two possible transition states, which is influenced by the electronic properties of the substituents. nih.gov
Below is an interactive data table summarizing the predicted regioselectivity for this compound.
| Reaction Type | Predicted Primary Site | Predicted Secondary Site(s) | Rationale |
| Electrophilic Substitution | C3 | C2, C5 | The C3 position in indoles is inherently the most nucleophilic. The fluorine atoms deactivate the benzene ring, making the pyrrole ring the preferred site of attack. |
| Nucleophilic Addition (to corresponding indolyne) | C5 (from 4,5-indolyne) | C4 | The electron-withdrawing fluorine atom at C4 would polarize the indolyne, making the C5 position more electrophilic and susceptible to nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and dynamic behavior of this compound are fundamental to its properties and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the methyl group at the C7 position. While the indole ring system is largely planar, the methyl group can adopt different rotational orientations relative to the ring.
The following table presents a hypothetical energy landscape for the rotation of the methyl group in this compound, based on general principles.
| Conformer | Dihedral Angle (H-C-C7-C6) | Relative Energy (kcal/mol) | Description |
| Staggered 1 | 60° | 0.0 | One C-H bond is anti-periplanar to the C6-C7 bond. (Global Minimum) |
| Eclipsed 1 | 0° | ~2.9 | One C-H bond eclipses the C6-C7 bond. (Rotational Barrier) |
| Staggered 2 | 180° | 0.1 | One C-H bond is syn-periplanar to the C6-C7 bond, potential minor steric clash with N-H. |
| Eclipsed 2 | 120° | ~3.0 | One C-H bond eclipses the C7-N bond. (Rotational Barrier) |
The introduction of fluorine atoms into the indole scaffold has a profound impact on its intermolecular interactions. chemrxiv.orgresearchgate.net These non-covalent interactions are critical in determining the solid-state packing of the molecule in crystals and its behavior in solution.
C-H···F Interactions: The fluorine atoms in this compound can act as weak hydrogen bond acceptors, forming C-H···F interactions with hydrogen atoms from neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. The methyl group's C-H bonds and the aromatic C-H bonds at positions 2, 3, and 5 are potential donors for these interactions.
C-H···π and N-H···π Interactions: The electron-rich π-system of the indole ring can act as a hydrogen bond acceptor. The N-H group is a strong hydrogen bond donor and can form N-H···π interactions with the π-face of an adjacent indole ring. Similarly, activated C-H bonds can also participate in weaker C-H···π interactions. These forces are crucial for the stacking arrangements commonly observed in the crystal structures of aromatic heterocycles.
π-π Stacking: The planar indole rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. The presence of the fluorine atoms can modify the quadrupole moment of the aromatic ring, potentially leading to offset or "slipped" stacking arrangements to minimize electrostatic repulsion.
Molecular dynamics simulations can be used to study the dynamic nature of these interactions in a condensed phase, providing insights into how clusters of molecules behave over time.
This table summarizes the key intermolecular interactions expected for this compound.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |
| N-H···N Hydrogen Bond | N1-H | N1 of another molecule | 3 - 7 | Strong directional interaction, often dictates primary structure in solid state. |
| N-H···F Hydrogen Bond | N1-H | F at C4 or C6 | 1 - 3 | Weaker than conventional H-bonds, but contributes to lattice energy. |
| C-H···F Hydrogen Bond | C-H (Aromatic/Methyl) | F at C4 or C6 | 0.5 - 1.5 | Weak, but numerous, contributing to overall packing stability. |
| N-H···π Interaction | N1-H | Indole π-system | 1 - 3 | Important for T-shaped or slipped-parallel stacking arrangements. |
| π-π Stacking | Indole π-system | Indole π-system | 2 - 5 | Governs the lamellar structure in the solid state. |
Advanced Applications in Academic and Materials Science Research
4,6-Difluoro-7-methyl-1H-indole as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic synthesis, this compound serves as a crucial starting material and scaffold for the construction of novel and intricate molecular architectures.
The inherent reactivity of the indole (B1671886) nucleus, modified by the presence of fluorine and methyl substituents, makes this compound an ideal foundation for synthesizing a variety of polycyclic and heterocyclic systems. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of electrophilic substitution reactions, while the methyl group can direct metallation or be functionalized.
Researchers have utilized indole derivatives in the construction of complex polyheterocyclic structures with applications in medicinal chemistry and optoelectronics. nih.gov For instance, the synthesis of tetrahydroindolo-fused isoquinoline (B145761) derivatives has been achieved through a one-pot, two-step reaction involving 1-bromo-2-(2,2-difluorovinyl)benzenes and N-H containing heterocycles. nih.gov This methodology highlights the potential for creating intricate molecular frameworks from indole precursors.
Furthermore, the development of fused heterocyclic systems is a significant area of research. For example, the synthesis of tricyclic heteroaromatic systems, including triazole, imidazole, and pyrazine (B50134) series, has been accomplished using substituted indazoles as synthons. researchgate.net While not directly involving this compound, these strategies demonstrate the broader utility of indole-like structures in generating polycyclic compounds. The principles of these reactions could be adapted to the specific reactivity of this fluorinated indole.
The construction of such complex molecules often involves multi-step synthetic sequences, as illustrated by the preparation of various functionalized indole derivatives. mdpi.com These synthetic routes can lead to the formation of novel ring systems with potential applications in diverse scientific fields.
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of advanced functional molecules. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and electronic characteristics, which are crucial for applications in drug discovery and materials science. The methyl group provides a handle for further chemical modification.
For example, substituted indoles are key structural elements in a wide range of biologically active compounds, including tryptophan-derived alkaloids like serotonin (B10506) and melatonin. The ability to introduce fluorine atoms at specific positions on the indole ring allows for the fine-tuning of the pharmacological properties of these molecules.
Moreover, indole derivatives are utilized in the synthesis of molecules with specific functions, such as inhibitors of enzymes like tryptophan dioxygenase, which are potential anticancer immunomodulators. medchemexpress.com The synthesis of such targeted molecules often begins with a strategically substituted indole core. The development of chiral indole-phosphine oxazoline (B21484) ligands for use in palladium-catalyzed allylic alkylation reactions further showcases the versatility of indole derivatives in creating sophisticated chemical tools. openmedicinalchemistryjournal.com
The synthesis of complex bi-indole derivatives, such as arcyriacyanin A, a pigment with potential anticancer activity, demonstrates the utility of indole building blocks in natural product synthesis. nih.gov The strategic coupling of different indole units can lead to molecules with unique biological and electronic properties.
Contributions to Materials Science
The electronic and photophysical properties of this compound and its derivatives have garnered significant interest in the field of materials science. The fluorinated indole core can be incorporated into larger molecular systems to create materials with tailored electronic and optical characteristics.
Indole-based compounds are increasingly being explored for their potential in organic electronics. nih.govacs.org The electron-rich nature of the indole ring system, combined with the electron-withdrawing effects of fluorine atoms, can lead to materials with desirable charge-transport properties. These materials can be used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).
The synthesis of thieno[3,2-b]indole (TI) bridged molecules for application in organic solar cells is a prime example of how indole derivatives are being used to create new materials for energy applications. openmedicinalchemistryjournal.com The ability to tune the electronic properties of the indole core through substitution allows for the optimization of material performance in these devices.
Furthermore, the development of synthetic strategies to access complex indole-containing scaffolds is crucial for advancing the field of functional organic materials. acs.org The incorporation of indole units into larger conjugated systems can lead to materials with enhanced electronic communication and improved device performance.
The indole nucleus is a well-known fluorophore, and its photophysical properties can be significantly altered by substitution. The introduction of fluorine atoms, as in this compound, can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
Researchers have synthesized various indole derivatives to develop non-linear optical chromophores with enhanced properties. openmedicinalchemistryjournal.com These materials have potential applications in areas such as telecommunications and optical data storage. The ability to fine-tune the electronic structure of the indole core through strategic substitution is key to designing chromophores with specific optical responses.
The development of fluorescent materials based on indole scaffolds is an active area of research. These materials can be used as fluorescent probes for biological imaging or as emissive components in OLEDs. The inherent fluorescence of the indole ring, coupled with the ability to modify its electronic properties, makes it an attractive platform for the design of new fluorescent materials.
The functional groups on this compound, or derivatives thereof, can be utilized for polymerization reactions, leading to the creation of novel polymers with unique properties. The indole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific electronic, optical, or thermal characteristics to the resulting material.
While direct polymerization of this compound may require functionalization, its derivatives can be designed as monomers for various polymerization techniques, such as addition or condensation polymerization. msu.edu For example, if the indole nitrogen is protected and a polymerizable group is introduced elsewhere on the molecule, it could be used in chain-growth polymerization. msu.edu
The design of monomers based on indole scaffolds allows for the creation of polymers with tailored properties. For instance, polymers containing fluorinated indole units may exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties. These materials could find applications in high-performance plastics, coatings, and advanced electronic devices.
Role as a Chemical Biology Probe and Spectroscopic Tool
The intrinsic properties of the fluorine atoms in this compound make it a powerful tool for probing biological systems and for spectroscopic analysis, where sensitivity and lack of background signal are paramount.
Utilization as a ¹⁹F NMR Reporter for Protein Structure and Dynamics
While direct studies on this compound as a ¹⁹F NMR reporter are not extensively documented, the closely related compound, 4,6-difluorotryptophan, provides a strong precedent for its utility. Tryptophan, an amino acid containing the indole ring, can be biosynthetically incorporated into proteins, and its fluorinated analogs serve as powerful probes for studying protein structure, dynamics, and folding via ¹⁹F NMR spectroscopy.
The ¹⁹F nucleus is exceptionally suited for this purpose due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. This sensitivity results in a wide range of chemical shifts, making it an exquisite reporter of conformational changes in proteins. Furthermore, the absence of fluorine in most biological macromolecules ensures that the ¹⁹F NMR spectra are free from background signals.
In studies involving 4,6-difluorotryptophan incorporated into the C-terminal domain of the HIV-1 capsid protein, the two fluorine atoms at the 4- and 6-positions of the indole ring exhibit distinct chemical shifts that are sensitive to the protein's oligomerization state (monomer vs. dimer). This demonstrates that the difluorinated indole scaffold can report on subtle changes in the protein's local environment.
Based on these findings with 4,6-difluorotryptophan, it can be inferred that this compound, if incorporated into a larger molecule targeting a protein, would serve as an excellent NMR probe. The chemical shifts of its two fluorine atoms would be sensitive reporters of binding events and conformational changes within the protein's structure. The presence of the 7-methyl group would likely introduce additional subtle shifts in the ¹⁹F signals compared to the tryptophan analog, potentially offering even finer resolution of local environmental changes.
Table 1: Comparison of ¹⁹F NMR Properties for Related Fluorinated Indole Probes
| Feature | 4,6-difluorotryptophan | Projected for this compound |
| Probe Nuclei | Two ¹⁹F atoms at positions 4 and 6 | Two ¹⁹F atoms at positions 4 and 6 |
| Key Advantage | High sensitivity to local environment, no background signal in biological systems. | Similar high sensitivity and lack of background signal. |
| Reported Application | Monitoring protein dimerization and conformational changes. | Probing protein-ligand interactions and dynamics. |
| Influence of Substituents | Distinct chemical shifts for F4 and F6, sensitive to protein environment. | Distinct chemical shifts for F4 and F6, with potential modulation by the 7-methyl group. |
Design of Fluorescent Probes for Biological Research
Indole and its derivatives are well-established fluorophores and form the basis of many fluorescent probes for biological research. mdpi.com The design of such probes often relies on the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the indole moiety acts as the signaling unit. nih.gov The fluorescence properties of these probes can be finely tuned by the introduction of various substituents onto the indole ring. rsc.org
While specific fluorescent probes based on the this compound scaffold are not yet prevalent in the literature, its structural features suggest significant potential. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating methyl group, would create a unique electronic environment within the indole ring. This push-pull electronic character can be advantageous in the design of ICT-based fluorescent probes.
For instance, this compound could be functionalized at the N1 or C3 position with a recognition moiety for a specific biological target. Upon binding to the target, the conformational change or alteration in the local environment could modulate the ICT process, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The fluorine atoms could also enhance the photostability and quantum yield of the resulting probe.
Research on other substituted indoles has demonstrated the feasibility of creating probes for various biological analytes and environments, such as pH, metal ions, and reactive oxygen species. mdpi.comnih.gov For example, indole-based probes have been developed for detecting changes in pH in living cells, showcasing the versatility of this scaffold. nih.gov The unique substitution pattern of this compound offers a promising platform for developing novel fluorescent probes with tailored properties for specific biological research applications, excluding therapeutic uses.
Theoretical Insights into Molecular Recognition
Computational modeling provides a powerful avenue to understand the non-covalent interactions that govern molecular recognition, a fundamental process in chemistry and biology. The this compound scaffold is an excellent candidate for such theoretical studies due to its distinct pattern of electrostatic potential and hydrogen bonding capabilities.
Understanding Structure-Activity Relationships (SAR) through Computational Modeling
Computational studies on substituted indoles have shown that the nature and position of substituents significantly influence the molecule's electronic properties and, consequently, its interactions with other molecules. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net The introduction of electron-withdrawing groups like fluorine and electron-donating groups like methyl alters the electron density distribution across the indole ring system. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
For this compound, computational modeling can elucidate the following:
Electrostatic Potential Surface: The two fluorine atoms at positions 4 and 6 create regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The 7-methyl group, being electron-donating, would slightly increase the electron density in its vicinity. The indole N-H group remains a potent hydrogen bond donor.
Molecular Orbital Energies: The fluorine and methyl substituents will modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the molecule's reactivity and its ability to participate in charge-transfer interactions. Computational studies on other indoles have shown that such substitutions can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov
Interaction with Aromatic Systems: The fluorinated benzene (B151609) ring of the indole can participate in π-stacking and other non-covalent interactions with aromatic residues of a binding partner. The fluorine atoms can also engage in favorable orthogonal multipolar interactions.
By modeling the interactions of this compound with various small molecules or simplified binding pockets, researchers can develop a detailed understanding of the structure-activity relationships that govern its recognition. This knowledge is invaluable for the rational design of more complex molecules with specific binding properties.
Ligand Design Principles from a Chemical Perspective
The insights gained from computational modeling and the known chemical properties of fluorinated and methylated indoles can be translated into a set of principles for designing ligands based on the this compound scaffold.
Exploiting Hydrogen Bonding: The N-H group should be positioned to interact with a hydrogen bond acceptor on the target molecule. The fluorine atoms at positions 4 and 6 can be used to form specific hydrogen bonds with donor groups on the target.
Tuning Hydrophobicity: The difluoro-substitution increases the lipophilicity of the benzene portion of the indole ring, which can enhance binding in hydrophobic pockets. The 7-methyl group further contributes to this effect.
Optimizing π-Interactions: The electron-deficient nature of the fluorinated aromatic ring can be leveraged to create favorable quadrupole-quadrupole or π-stacking interactions with electron-rich aromatic systems on a binding partner.
Vectorial Design: The defined positions of the hydrogen bond donor (N-H), acceptors (F4, F6), and the hydrophobic methyl group (C7) provide clear vectors for orienting the ligand within a binding site. Functionalization at other positions, such as C2 or C3, can then be used to introduce additional pharmacophoric features without disrupting these key interactions.
By adhering to these principles, chemists can rationally design novel ligands incorporating the this compound core, with a high probability of achieving specific and high-affinity binding to a target of interest, driven purely by the chemical and physical interactions.
Future Research Directions and Perspectives
Development of Asymmetric Synthesis and Stereoselective Functionalization Strategies
The synthesis of chiral indole (B1671886) derivatives is a significant area of research due to the prevalence of these structures in bioactive molecules and pharmaceuticals. nih.gov Future efforts will likely focus on the development of asymmetric methods to synthesize specific enantiomers of 4,6-difluoro-7-methyl-1H-indole derivatives. The catalytic asymmetric Friedel-Crafts reaction is a powerful technique for creating optically active indole derivatives. researchgate.net Research in this area aims to develop new chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions. researchgate.net
A key challenge is the development of switchable divergent synthesis methods, which would allow for the selective creation of different chiral indole derivatives from the same starting materials by altering the reaction conditions. nih.govrsc.org For instance, the use of chiral phosphoric acids as catalysts has shown promise in the asymmetric dearomatization of substituted indoles. nih.govrsc.org Further research into these and other catalytic systems, such as those employing chiral bisphosphine ligands with rhodium, could lead to highly enantioselective syntheses of a wide range of optically active indolines. acs.org The ability to selectively functionalize the fluorinated indole core at various positions with high stereocontrol will be crucial for creating a diverse library of compounds for biological screening and materials science applications.
Advanced Catalyst Design for Precision Synthesis of Fluorinated Indoles
The precise and efficient synthesis of fluorinated indoles like this compound heavily relies on the design of advanced catalysts. Future research will focus on developing catalysts that offer high regio- and stereoselectivity, enabling the specific functionalization of the indole ring. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules. rsc.orgyoutube.com For fluorinated indoles, this could involve the development of catalysts that can selectively activate and functionalize specific C-H bonds, a challenging task given the influence of the fluorine and methyl substituents on the electronic properties of the indole ring.
Recent advancements have seen the use of palladium catalysts for the atroposelective C-H olefination of biaryl aldehydes, a strategy that could be adapted for the synthesis of axially chiral fluorinated biaryl indoles. acs.org Furthermore, copper-catalyzed C-H functionalization has been used for the direct arylation and vinylation of related heterocyclic compounds. rsc.org The development of novel catalyst systems, potentially moving away from expensive and toxic heavy metals towards more sustainable alternatives, is a significant goal. colab.wsnih.gov The exploration of metal-free catalytic systems, such as those employing organocatalysts or photoredox catalysis, will also be a key area of investigation for the synthesis of fluorinated indoles. nih.gov
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
Furthermore, ML models are increasingly being used to predict the physicochemical and biological properties of molecules. nih.gov By training on existing data for fluorinated compounds, these models could predict properties such as solubility, stability, and bioactivity for new derivatives of this compound. nih.govyoutube.com This predictive power allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics. researchgate.net User-friendly platforms are being developed to make these advanced computational tools more accessible to chemists without extensive programming knowledge. mit.edu The synergy between experimental chemistry and AI is expected to accelerate the discovery and development of new fluorinated indole-based molecules with desired functionalities. chemrxiv.org
Exploration of Novel Reactivity Patterns and Chemical Transformations
Future research will undoubtedly uncover new reactivity patterns and chemical transformations for this compound. The presence of two fluorine atoms and a methyl group on the indole core significantly influences its electronic properties and reactivity, opening up avenues for novel chemical reactions. For instance, the unique electronic nature of the fluorinated aromatic system could be exploited in cross-dehydrogenative coupling reactions to introduce new functional groups at the C-3 position. researchgate.net
The development of methods for the direct C-H functionalization of the indole ring, without the need for pre-installed directing groups, is a major goal in organic synthesis. rsc.orgyoutube.com Research in this area could lead to more atom-economical and efficient ways to modify the this compound scaffold. The exploration of reactions mediated by novel reagents, such as Selectfluor for fluorination, could also lead to the synthesis of new and interesting derivatives. nih.gov Furthermore, understanding the impact of the fluorine substituents on the stability and reactivity of intermediates will be crucial for designing new transformations.
Expansion of Applications in Emerging Fields such as Quantum Materials and Supramolecular Chemistry
The unique properties of fluorinated aromatic compounds suggest potential applications for this compound and its derivatives in emerging scientific fields. In the realm of quantum materials , the incorporation of fluorine atoms can significantly alter the electronic properties of organic molecules. researchgate.net This could lead to the development of novel materials with interesting optical and electronic properties, such as those required for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The study of fluorinated polyethers for solid electrolytes also points to the potential of fluorinated compounds in materials for energy storage. acs.org
In supramolecular chemistry , the fluorine atoms in this compound can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited for the rational design of self-assembling systems. rsc.org These interactions can be used to construct complex and functional supramolecular architectures, such as molecular cages, polymers, and gels. The ability to tune the electronic properties of the indole ring through fluorination could also be used to create responsive materials that change their properties in response to external stimuli.
Comprehensive Theoretical Studies on Fluorine-Containing Aromatic Systems
A deeper understanding of the fundamental properties of this compound will be driven by comprehensive theoretical studies. Computational chemistry provides powerful tools to investigate the electronic structure, aromaticity, and reactivity of fluorinated aromatic systems. acs.org Theoretical calculations can help to elucidate the effects of fluorine substitution on the geometry and orbital energies of the indole ring. nih.gov This concept, sometimes referred to as "fluoromaticity," explores how fluorine's lone pairs contribute to the π-system of the aromatic ring. acs.orgnih.gov
Furthermore, theoretical studies can be used to model reaction mechanisms and predict the selectivity of chemical transformations. dntb.gov.ua For example, computational models can help to understand the mechanism of selective fluorination reactions or predict the most likely sites for C-H functionalization. dntb.gov.ua These theoretical insights can guide experimental work, leading to the more rational design of synthetic strategies and the development of new catalysts. The combination of theoretical and experimental approaches will be essential for unlocking the full potential of this compound and other fluorine-containing aromatic compounds.
Q & A
Q. What are the common synthetic routes for preparing 4,6-difluoro-7-methyl-1H-indole in laboratory settings?
- Methodological Answer : A widely used approach involves functionalizing the indole core via regioselective halogenation and methylation. For example, fluorination at positions 4 and 6 can be achieved using fluorinating agents like Selectfluor under controlled temperatures, followed by methyl group introduction via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid). Purification typically employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization for high-purity yields .
Example Protocol:
- React 4,6-dichloroindole with KF/18-crown-6 in DMF at 120°C for 24h.
- Methylate using CH₃I and NaH in THF.
- Characterize via / NMR and HRMS .
Q. How are spectroscopic techniques (NMR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Deshielding effects from fluorine substituents split signals.
- NMR : Peaks near δ -110 to -120 ppm confirm fluorination.
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (C₉H₇F₂N: 179.05 g/mol).
Cross-validate with TLC (Rf ~0.5 in ethyl acetate/hexane) and IR (N-H stretch ~3400 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : This compound serves as a scaffold for developing kinase inhibitors, antiviral agents, and antioxidants. Its fluorine atoms enhance metabolic stability and bioavailability, while the methyl group modulates steric effects. Researchers functionalize the indole N-H or C-2/C-3 positions via click chemistry (e.g., azide-alkyne cycloaddition) to generate derivatives for activity screening .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be methodologically addressed?
- Methodological Answer :
- Challenges : Low crystal quality due to fluorine’s weak scattering power; twinning from methyl group disorder.
- Solutions :
- Optimize crystallization using slow vapor diffusion (e.g., DCM/hexane).
- Use SHELXL for refinement: Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for fluorine atoms .
- Validate with OLEX2 ’s graphical interface to visualize electron density maps and adjust hydrogen bonding networks .
Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound derivatives?
- Methodological Answer :
- Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DMSO/water).
- Step 2 : Compare computed chemical shifts with experimental data; deviations >5 ppm suggest incorrect conformer selection.
- Step 3 : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution.
- Case Study : Discrepancies in NMR shifts resolved by identifying π-stacking interactions overlooked in gas-phase calculations .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in drug discovery?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with varying substituents (e.g., C-2 carboxylates, C-3 triazoles) and test against target enzymes (e.g., HIV protease).
- Strategy 2 : Use QSAR models: Correlate Hammett σ values of substituents with IC₅₀ data. Fluorine’s electronegativity often enhances binding affinity.
- Data Analysis : Compare with structurally related compounds (e.g., 5-chloro-7-fluoroindole) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
